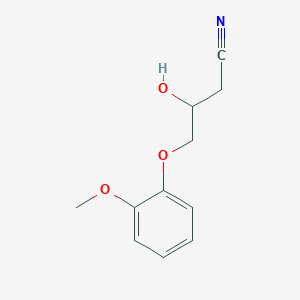![molecular formula C19H33NO3 B14613618 2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one CAS No. 59684-32-1](/img/structure/B14613618.png)
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one is a complex organic compound that features a morpholine ring attached to a cyclododecanone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one typically involves the reaction of cyclododecanone with morpholine and a suitable acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
化学反应分析
Types of Reactions
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclododecanone oxides.
Reduction: Formation of cyclododecanol derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3-(Morpholin-4-yl)-3-oxopropanenitrile
- 2-[(Morpholin-4-yl)ethyl]amino]pyridine-3-carbonitrile
Uniqueness
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one is unique due to its cyclododecanone backbone, which imparts distinct chemical properties compared to other morpholine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
59684-32-1 |
|---|---|
分子式 |
C19H33NO3 |
分子量 |
323.5 g/mol |
IUPAC 名称 |
2-(3-morpholin-4-yl-3-oxopropyl)cyclododecan-1-one |
InChI |
InChI=1S/C19H33NO3/c21-18-10-8-6-4-2-1-3-5-7-9-17(18)11-12-19(22)20-13-15-23-16-14-20/h17H,1-16H2 |
InChI 键 |
WBKXZSFTPPFJCQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCC(=O)C(CCCC1)CCC(=O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


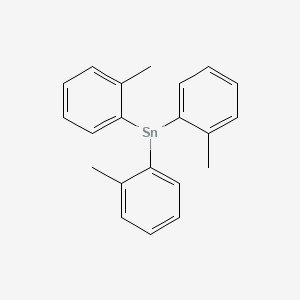
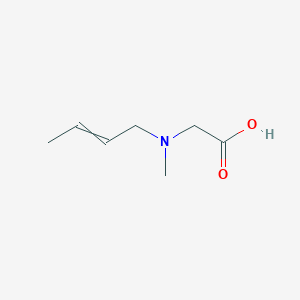
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
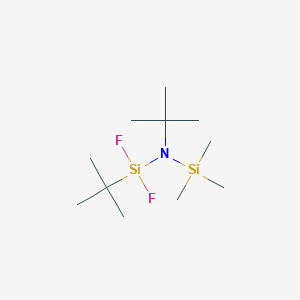
![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
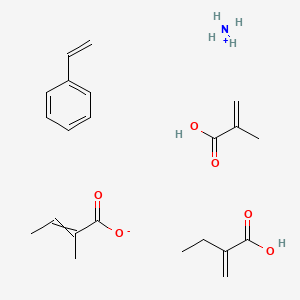
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
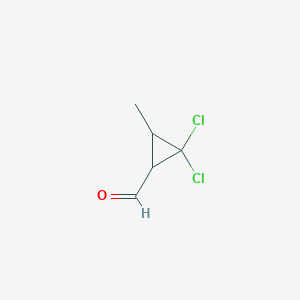
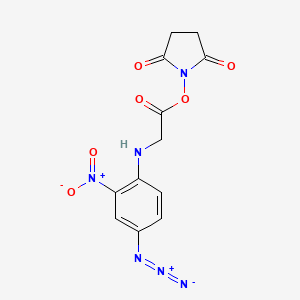
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
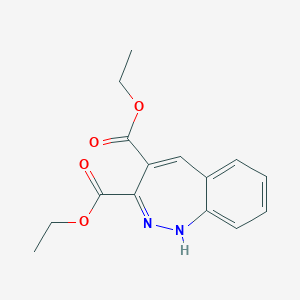
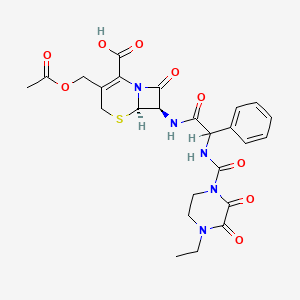
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
